Structural Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
Structural Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases, leading to a wide range of biological activities.[1][2] This document collates and presents crystallographic, spectroscopic, and synthetic data to serve as a comprehensive resource for researchers.
While a complete set of experimental data for the unsubstituted parent compound, 3-methyl-1H-pyrazolo[3,4-b]pyridine (C₇H₇N₃), is not extensively documented in publicly available literature, this guide leverages data from closely related derivatives to provide a thorough analysis of the core structure's properties.[3][4][5][6]
Core Molecular Structure
The fundamental structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring. The accepted IUPAC numbering for the bicyclic system is illustrated below. The fusion creates a planar, aromatic system. Theoretical calculations on the parent 1H-pyrazolo[3,4-b]pyridine system indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1]
Caption: Chemical structure and IUPAC numbering of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core.
Crystallographic Analysis
Table 1: Crystal Data and Structure Refinement Data obtained from 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₅N₃ |
| Formula Weight | 237.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1714 (2) |
| b (Å) | 12.0690 (4) |
| c (Å) | 14.5491 (5) |
| β (°) | 101.251 (1) |
| Volume (ų) | 1235.05 (7) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.068 |
| wR(F²) | 0.198 |
Table 2: Selected Bond Lengths and Angles for the Pyrazolo[3,4-b]pyridine Core Data obtained from 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4]
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.365(3) | C7a-N1-N2 | 113.2(2) |
| N2-C3 | 1.334(3) | N1-N2-C3 | 103.9(2) |
| C3-C3a | 1.393(4) | N2-C3-C3a | 111.9(2) |
| C3a-N7 | 1.378(3) | C3-C3a-N7 | 121.7(2) |
| N7-C6 | 1.340(4) | C3a-N7-C6 | 117.1(2) |
| C6-C5 | 1.391(4) | N7-C6-C5 | 123.5(3) |
| C5-C4 | 1.373(4) | C6-C5-C4 | 118.8(3) |
| C4-C3a | 1.408(4) | C5-C4-C3a | 119.0(3) |
| C3a-C7a | 1.401(4) | C4-C3a-C7a | 119.2(2) |
| C7a-N1 | 1.369(3) | N1-C7a-C3a | 109.3(2) |
Spectroscopic Data
The following tables summarize the expected spectroscopic features of 3-methyl-1H-pyrazolo[3,4-b]pyridine, inferred from data on various substituted analogs.
Table 3: Predicted ¹H NMR Chemical Shifts Predicted values based on unsubstituted and substituted pyrazolo[3,4-b]pyridines in CDCl₃ or DMSO-d₆.[5][7][8]
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H1 (NH) | 11.0 - 13.0 | br s | Broad singlet, chemical shift is solvent and concentration dependent. |
| H4 | 7.8 - 8.2 | d or dd | Position is sensitive to substitution on the pyridine ring. |
| H5 | 7.1 - 7.4 | t or dd | Typically found in the aromatic region. |
| H6 | 8.3 - 8.6 | d or dd | Often the most downfield proton on the pyridine ring. |
| CH₃ (at C3) | 2.5 - 2.8 | s | A characteristic singlet for the methyl group.[5] |
Table 4: Predicted ¹³C NMR Chemical Shifts Predicted values based on various substituted pyrazolo[3,4-b]pyridines.[6]
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C3 | 140 - 145 |
| C3a | 115 - 120 |
| C4 | 130 - 135 |
| C5 | 118 - 122 |
| C6 | 148 - 152 |
| C7a | 150 - 155 |
| CH₃ (at C3) | 12 - 15 |
Table 5: Key IR Absorption Bands Characteristic frequencies based on related heterocyclic structures.[9]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (methyl) | Weak |
| ~3000 (broad) | N-H stretch (pyrazole) | Medium |
| 1610 - 1580 | C=N stretch (ring) | Strong |
| 1550 - 1450 | C=C stretch (ring) | Strong |
| 1400 - 1300 | In-plane N-H bend | Medium |
| 900 - 700 | C-H out-of-plane bend | Strong |
Table 6: Predicted Mass Spectrometry Fragmentation Based on general fragmentation patterns of N-heterocycles.[10][11]
| m/z Value | Proposed Fragment Ion | Notes |
| 133 | [M]⁺ | Molecular ion peak (C₇H₇N₃⁺). |
| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring is a common pathway. |
| 105 | [M - N₂]⁺ or [M - H - HCN]⁺ | Loss of molecular nitrogen or successive loss of H and HCN. |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to the methylpyridine radical cation. |
Experimental Protocols
Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine
A common and effective strategy for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of a substituted pyridine with hydrazine.[2] The following protocol is a generalized procedure based on this approach.
Caption: Generalized workflow for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent, such as ethanol or n-butanol. Add hydrazine hydrate (approx. 1.5-2.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-methyl-1H-pyrazolo[3,4-b]pyridine.[2]
Structural Characterization Protocol:
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Infrared Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Grow single crystals suitable for X-ray diffraction by slow evaporation of the solvent from a concentrated solution of the purified compound. A suitable solvent system might include ethanol, ethyl acetate, or a mixture of dichloromethane and hexane. Collect diffraction data to determine the precise three-dimensional structure.[6]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uni-saarland.de [uni-saarland.de]
